molecular formula C11H10BrN5O B11621282 5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

Cat. No.: B11621282
M. Wt: 308.13 g/mol
InChI Key: HAGBVRRGTRXFEX-AWNIVKPZSA-N
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Description

5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a bromobenzylidene group attached to a hydrazinyl moiety, which is further connected to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol typically involves the condensation of 2-bromobenzaldehyde with 6-methyl-1,2,4-triazin-3-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol
  • 5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol
  • 5-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

Uniqueness

The uniqueness of 5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol lies in the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10BrN5O

Molecular Weight

308.13 g/mol

IUPAC Name

5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H10BrN5O/c1-7-10(14-11(18)17-15-7)16-13-6-8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,14,16,17,18)/b13-6+

InChI Key

HAGBVRRGTRXFEX-AWNIVKPZSA-N

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2Br

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2Br

Origin of Product

United States

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